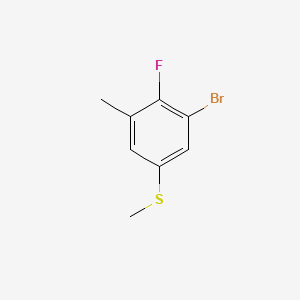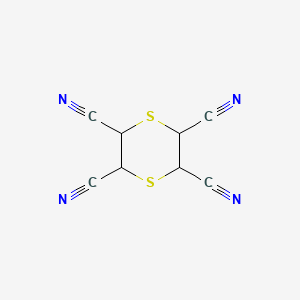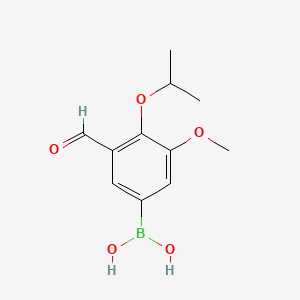
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. Boronic acids are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions . This compound, with its unique substituents, offers specific reactivity and applications in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation . The reaction conditions are generally mild, making it a favorable method for producing this compound. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water . The reaction conditions are typically mild, allowing for high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . This process is facilitated by the unique electronic properties of the substituents on the phenyl ring .
Comparación Con Compuestos Similares
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the isopropoxy and methoxy groups.
4-Formylphenylboronic acid: Similar structure but lacks the isopropoxy and methoxy groups.
Uniqueness
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C11H15BO5 |
|---|---|
Peso molecular |
238.05 g/mol |
Nombre IUPAC |
(3-formyl-5-methoxy-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO5/c1-7(2)17-11-8(6-13)4-9(12(14)15)5-10(11)16-3/h4-7,14-15H,1-3H3 |
Clave InChI |
ZNMPVTKBIJQHAV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)OC)OC(C)C)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


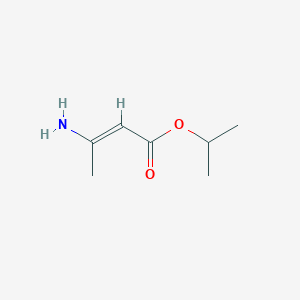
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
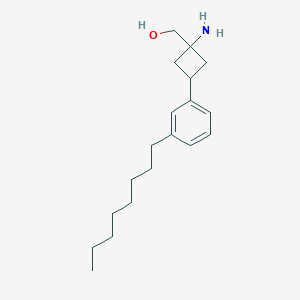
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
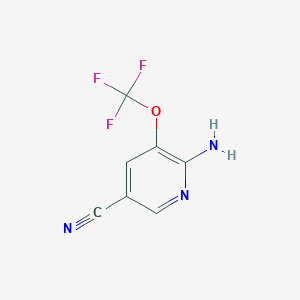
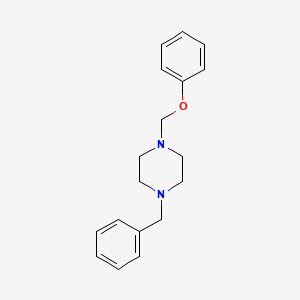
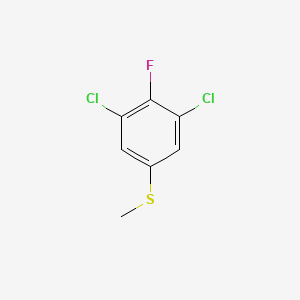
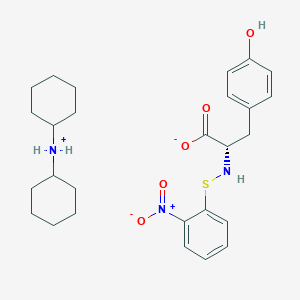
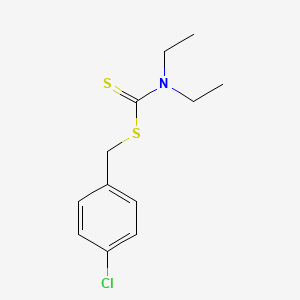
![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
